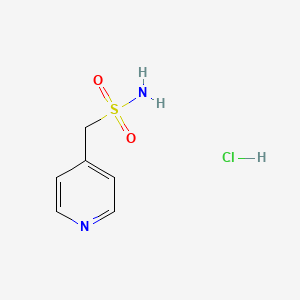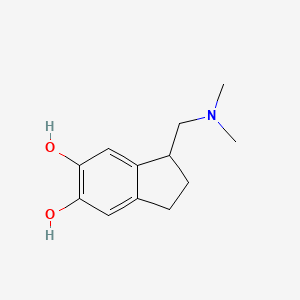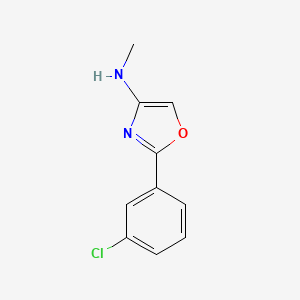![molecular formula C9H6N4O2 B11896881 Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core with a cyano group at the 5-position and a carboxylate ester at the 4-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-D]pyrimidin-4-ol: The intermediate is then cyclized to form the pyrrolo[2,3-D]pyrimidine core.
Final Conversion to this compound: The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, amines, and other nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and its ability to induce apoptosis in cancer cells.
Biological Research: The compound is used in studies related to cell cycle regulation and signal transduction pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It acts as a multi-targeted kinase inhibitor, affecting enzymes such as EGFR, Her2, VEGFR2, and CDK2. The compound induces cell cycle arrest and apoptosis by modulating the activity of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-D]pyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as halogenated derivatives.
Pyrido[2,3-D]pyrimidine Derivatives: These compounds have a similar pyrimidine core but differ in the fused ring structure.
Uniqueness
Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a cyano group and a carboxylate ester makes it a versatile scaffold for further chemical modifications and biological evaluations .
Eigenschaften
Molekularformel |
C9H6N4O2 |
|---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
methyl 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H6N4O2/c1-15-9(14)7-6-5(2-10)3-11-8(6)13-4-12-7/h3-4H,1H3,(H,11,12,13) |
InChI-Schlüssel |
NBMPNKDCAXFWJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=CNC2=NC=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11896801.png)
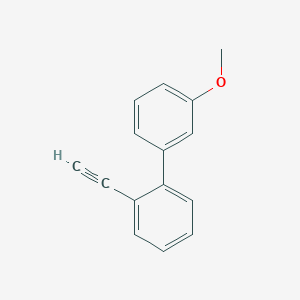
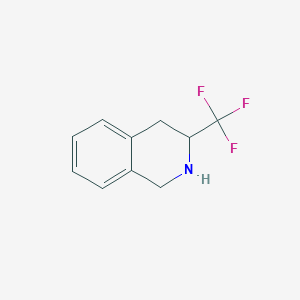
![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896813.png)
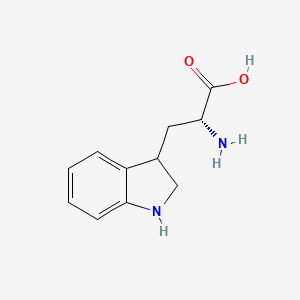
![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)




